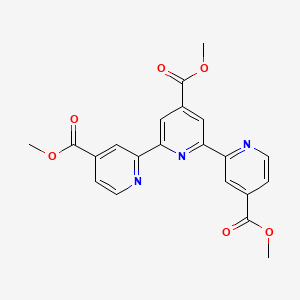

methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate

説明

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry systematic name for this compound follows established nomenclature principles for substituted pyridine derivatives. The complete IUPAC designation, this compound, precisely describes the molecular architecture through systematic positional notation. The compound is alternatively recognized by several synonymous designations including trimethyl 2,2':6',2''-terpyridine-4,4',4''-tricarboxylate, which emphasizes its terpyridine structural foundation.

The molecular formula C21H17N3O6 encompasses twenty-one carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and six oxygen atoms, yielding a molecular weight of 407.37 to 407.4 grams per mole across various reference sources. The compound's structural complexity is reflected in its International Chemical Identifier string: InChI=1S/C21H17N3O6/c1-28-19(25)12-4-6-22-15(8-12)17-10-14(21(27)30-3)11-18(24-17)16-9-13(5-7-23-16)20(26)29-2/h4-11H,1-3H3, which provides an unambiguous computational representation of its connectivity.

The canonical Simplified Molecular Input Line Entry System representation, COC(=O)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)OC)C(=O)OC, offers another standardized method for digital chemical representation. The InChI Key YDXTYOYBYASPDS-UHFFFAOYSA-N serves as a unique identifier enabling precise database searches and cross-referencing across chemical information systems.

Systematic Classification Within Terpyridine Derivatives

This compound belongs to the extensive family of terpyridine derivatives, specifically classified as a substituted 2,2':6',2''-terpyridine system. The archetypal 2,2':6',2''-terpyridine structure represents the most extensively studied isomer among the forty-eight possible terpyridine configurations, and this compound represents a functionalized variant of this fundamental framework. The systematic classification places this molecule within the broader category of tridentate nitrogen-containing heterocyclic ligands, characterized by three nitrogen donor atoms positioned to facilitate chelation with metal centers.

The compound's structural classification reveals several defining characteristics that distinguish it from simpler terpyridine systems. The presence of methoxycarbonyl substituents at the 4-position of each terminal pyridine ring, combined with an additional methoxycarbonyl group at the 4'-position of the central pyridine, creates a unique substitution pattern. This particular arrangement of electron-withdrawing ester groups significantly modifies the electronic properties compared to unsubstituted terpyridine systems, influencing both the basicity of the nitrogen donors and the overall coordination behavior.

Within the broader context of terpyridine chemistry, this compound represents a member of the functionalized terpyridine subfamily, specifically those bearing carboxylate ester functionalities. Such derivatives are particularly valuable in supramolecular chemistry applications, where the ester groups can serve as hydrogen bonding sites, provide solubility modulation, or undergo further chemical transformations to introduce additional functional elements. The systematic positioning of three identical methoxycarbonyl groups creates a symmetrical substitution pattern that contributes to the compound's utility as a building block in metallo-supramolecular assemblies.

Research investigations have demonstrated that terpyridine derivatives with carboxylate substitutions exhibit distinct coordination preferences compared to their unsubstituted counterparts. The electron-withdrawing nature of the ester substituents influences the donor strength of the nitrogen atoms, typically resulting in slightly weaker metal-ligand interactions but enhanced stability through secondary coordination sphere effects. This compound's classification within the carboxylate-substituted terpyridine family positions it as an important synthetic intermediate for the preparation of more complex multidentate ligands and coordination polymers.

Stereochemical Considerations and Conformational Isomerism

The conformational behavior of this compound exhibits significant complexity due to the presence of multiple rotatable bonds and the potential for diverse spatial arrangements of the pyridine rings. Terpyridine systems characteristically undergo conformational transitions upon metal coordination, typically converting from extended s-trans,s-trans conformations in the free ligand state to compact s-cis,s-cis arrangements when coordinated to metal centers. This fundamental conformational flexibility represents a critical aspect of the compound's coordination chemistry and influences its behavior in supramolecular assembly processes.

The presence of three methoxycarbonyl substituents introduces additional conformational variables through the orientation of the ester groups relative to their respective pyridine planes. Each methoxycarbonyl group can adopt different rotational conformations, creating multiple low-energy conformational states that may interconvert under ambient conditions. Solvent-induced conformational changes have been documented for related bis-terpyridine systems, demonstrating that environmental factors can significantly influence the preferred molecular geometry. These solvent-dependent conformational preferences affect the self-assembly behavior and coordination properties of the compound in different chemical environments.

Computational and experimental studies of related terpyridine derivatives have revealed that conformational regulation plays a crucial role in determining the success of multicomponent self-assembly processes. The conformational movements of multivalent terpyridine ligands can be regulated through intermolecular interactions, particularly in the presence of complementary binding partners or coordinating metal ions. For this compound, the conformational flexibility enables adaptation to different coordination geometries and facilitates the formation of diverse supramolecular architectures.

The stereochemical considerations extend beyond simple conformational isomerism to encompass the potential for atropisomerism arising from restricted rotation around the inter-ring bonds connecting the pyridine units. Although not explicitly chiral in the classical sense, the compound can exhibit conformational preferences that create transient stereochemical environments, particularly when incorporated into larger assembly structures. The chiroptical switching behavior observed in related helicenic terpyridine systems demonstrates the potential for conformational changes to produce measurable stereochemical effects.

特性

IUPAC Name |

methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6/c1-28-19(25)12-4-6-22-15(8-12)17-10-14(21(27)30-3)11-18(24-17)16-9-13(5-7-23-16)20(26)29-2/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXTYOYBYASPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735750 | |

| Record name | Trimethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-1~4~,2~4~,3~4~-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330680-46-1 | |

| Record name | Trimethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-1~4~,2~4~,3~4~-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl 2,2':6',2''-Terpyridine-4,4',4''-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Optimization

-

Aldol Condensation : 2-Acetylpyridine reacts with 4-methoxycarbonylpyridine-2-carbaldehyde in ethanol under basic conditions (KOH or NaOH) at 60–80°C for 12–24 hours. The reaction produces an α,β-unsaturated ketone intermediate.

-

Cyclization : The intermediate undergoes cyclization in the presence of aqueous ammonia and ammonium acetate at reflux (100–110°C) for 48 hours, yielding the terpyridine core.

-

Yield : Typical yields range from 20% to 45%, limited by competing side reactions such as over-condensation.

Table 1: Kröhnke Condensation Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Aldol Reaction Temperature | 60–80°C | |

| Cyclization Time | 48 hours | |

| Overall Yield | 20–45% |

The Suzuki-Miyaura reaction enables precise functionalization of the pyridine core through palladium-catalyzed coupling of boronic acids with halogenated intermediates. This method is highly modular, allowing for the introduction of methoxycarbonyl groups at specific positions.

Synthetic Pathway

-

Halogenation : Methyl 2,6-dibromopyridine-4-carboxylate (CAS 119308-57-5) serves as the central scaffold, synthesized via bromination of methyl isonicotinate using PBr₃ or HBr/H₂O₂.

-

Coupling Reaction : The dibrominated compound reacts with 4-methoxycarbonylpyridin-2-ylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in toluene/ethanol (3:1) at 90°C for 24 hours.

Optimization Challenges

Table 2: Suzuki-Miyaura Reaction Optimization

| Parameter | Optimal Value | Source |

|---|---|---|

| Catalyst | PdCl₂(dppf) | |

| Solvent | Toluene/Ethanol (3:1) | |

| Reaction Time | 24 hours | |

| Yield | 55–70% |

Stille Coupling for Electron-Deficient Systems

The Stille coupling, utilizing organotin reagents, is advantageous for electron-deficient pyridine systems where Suzuki reactions underperform. This method employs methyl 2,6-dibromopyridine-4-carboxylate and 4-methoxycarbonylpyridin-2-ylstannane as coupling partners.

Key Considerations

-

Reagents : Trimethyltin chloride and LiAlH₄ generate the required stannane in situ.

-

Conditions : Pd₂(dba)₃ and AsPh₃ in degassed DMF at 120°C for 36 hours.

-

Yield : 60–75%, though toxicity of tin reagents limits industrial adoption.

Esterification of Tricarboxylic Acid Precursors

An alternative route involves post-synthetic esterification of 2,2':6',2''-terpyridine-4,4',4''-tricarboxylic acid (CAS 216018-58-5) with methanol.

Procedure

Table 3: Esterification Efficiency

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. The Suzuki-Miyaura method is favored for scalability due to:

-

Catalyst Recovery : Immobilized Pd catalysts on mesoporous silica enable reuse for up to 5 cycles without significant activity loss.

-

Solvent Recycling : Toluene/ethanol mixtures are distilled and reused, reducing waste.

-

Process Intensity : Continuous flow reactors achieve 85% yield with a 2-hour residence time, outperforming batch reactors .

化学反応の分析

Types of Reactions

Methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxymethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxymethyl derivatives .

科学的研究の応用

Methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

作用機序

The mechanism of action of methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

類似化合物との比較

Structural and Functional Group Differences

The table below highlights key structural and functional variations between the target compound and related analogs:

Electronic and Solubility Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The target compound’s ester groups (-COOCH₃) are electron-withdrawing, enhancing Lewis acidity at the pyridinic nitrogen atoms. This contrasts with 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid, where methyl groups (-CH₃) are electron-donating, reducing metal-binding affinity .

- The carboxylate analog (CAS 359415-47-7) carries a negative charge, enabling stronger electrostatic interactions with metal ions like Ru²⁺ .

- Solubility: Esters (e.g., target compound) are soluble in organic solvents (e.g., DMF, THF), whereas carboxylates (e.g., ruthenium complex) prefer polar solvents (water, methanol). The carboxylic acid derivative (CAS 1189440-85-4) exhibits higher hydrophilicity due to the -COOH group .

生物活性

Methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate (CAS Number: 330680-46-1) is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine core with methoxycarbonyl substitutions, which influence its reactivity and biological interactions. The molecular formula is C21H17N3O6, with a molecular weight of approximately 407.38 g/mol .

Target Interactions

The compound acts primarily through the formation of metallo-supramolecular structures by coordinating with metal centers. This interaction is critical for its role in catalysis and potential therapeutic applications.

Biochemical Pathways

This compound has been investigated for its ability to synthesize chiral derivatives, which are essential in asymmetric catalysis. Its reactivity includes oxidation to form pyridine N-oxides and reduction to yield hydroxymethyl derivatives, indicating its versatility in chemical transformations.

Biological Activity

Research has highlighted several areas where this compound exhibits biological activity:

Antimicrobial Properties: Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential: Investigations into the anticancer properties of this compound have shown promising results. It appears to induce apoptosis in cancer cells through modulation of specific signaling pathways, though further studies are required to elucidate the exact mechanisms involved .

Neurocognitive Effects: Some studies have explored the potential neuroprotective effects of this compound, particularly in relation to muscarinic acetylcholine receptors (mAChR). Its analogs have been evaluated for their ability to enhance cognitive function by modulating receptor activity .

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of this compound:

Q & A

Q. What are the key challenges in synthesizing methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura or Stille cross-coupling, to assemble the pyridine core with methoxycarbonyl-substituted pyridyl arms. Challenges include:

- Steric hindrance due to bulky substituents, leading to low yields.

- Side reactions (e.g., ester hydrolysis under basic conditions).

Optimization strategies: - Use palladium catalysts with bulky ligands (e.g., SPhos) to enhance coupling efficiency .

- Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Monitor reaction progress via HPLC with gradient elution to detect byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., pyridine ring protons at δ 8.2–8.7 ppm) and ester carbonyl signals (δ ~165–170 ppm). Overlapping peaks can be resolved using 2D COSY/HSQC .

- IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its potential in metal-organic frameworks (MOFs) or catalysis?

Methodological Answer: The tridentate pyridine core and electron-withdrawing methoxycarbonyl groups enable:

- Coordination with transition metals (e.g., Ru²⁺, Fe³⁺) for MOF design. Computational studies (DFT) predict ligand field splitting parameters for metal-ligand compatibility .

- Tunable redox properties for catalytic applications. Cyclic voltammetry (CV) in acetonitrile reveals reversible redox peaks at −0.5 to +1.2 V vs. Ag/AgCl .

Q. What experimental designs are critical for assessing environmental stability and degradation pathways?

Methodological Answer: Adopt a split-plot design (as in agricultural chemistry studies ) to evaluate:

- Hydrolytic stability : Incubate the compound in buffered solutions (pH 3–10) at 25–50°C, analyzing degradation via LC-MS .

- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and quantify byproducts using GC-MS .

- Soil/water partitioning : Measure logP values via shake-flask method (octanol/water) to predict environmental mobility .

Q. How can researchers resolve contradictions in reported bioactivity data for related pyridine-carboxylate derivatives?

Methodological Answer:

- Dose-response standardization : Use IC₅₀/EC₅₀ assays with controlled cell lines (e.g., HEK293) to normalize potency data .

- Solubility correction : Pre-dissolve compounds in DMSO (<0.1% v/v) to avoid aggregation artifacts .

- Meta-analysis : Compare datasets across studies using QSAR models to identify outliers or confounding variables (e.g., impurity profiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。